Phenanthrene-4,9-diol
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Overview
Description
4,9-Phenanthrenediol is a chemical compound with the molecular formula C₁₄H₁₀O₂. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes hydroxyl groups at the 4 and 9 positions on the phenanthrene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,9-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride in anhydrous diethyl ether. The reaction is typically carried out in a Soxhlet apparatus, where phenanthrenequinone is reduced over a period of 16 hours. The resulting product is then purified through recrystallization from benzene .
Industrial Production Methods: While specific industrial production methods for 4,9-Phenanthrenediol are not extensively documented, the general approach involves large-scale reduction reactions similar to the laboratory synthesis. Industrial processes may employ more efficient solvents and reagents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,9-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using reagents such as chromic acid.
Reduction: The compound can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst like Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9 position to form 9-bromophenanthrene when treated with bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
4,9-Phenanthrenediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,9-Phenanthrenediol involves its interaction with cellular components. It can act as a radical scavenger, protecting cells from oxidative damage. The compound’s hydroxyl groups enable it to participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities . Additionally, its ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes .
Comparison with Similar Compounds
4,9-Phenanthrenediol can be compared with other phenanthrene derivatives:
Phenanthrenequinone: An oxidized form of phenanthrene with ketone groups at the 9 and 10 positions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogen atoms added at the 9 and 10 positions.
9-Bromophenanthrene: A halogenated derivative with a bromine atom at the 9 position.
Uniqueness: 4,9-Phenanthrenediol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in both oxidation and reduction reactions, as well as its potential biological activities, sets it apart from other phenanthrene derivatives .
Properties
CAS No. |
364080-29-5 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-4,9-diol |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-4-9-8-13(16)10-5-1-2-6-11(10)14(9)12/h1-8,15-16H |
InChI Key |
UGFDWAKMFVKKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C(=CC=C3)O)O |
Origin of Product |
United States |
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